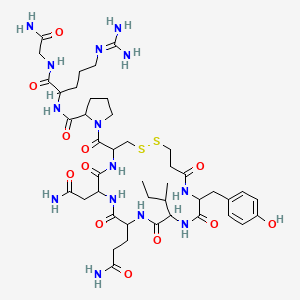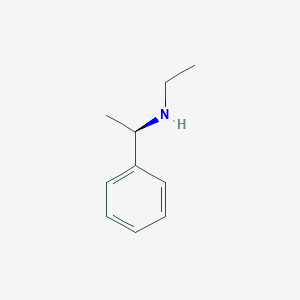
(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-N-Ethyl-N-(1-phenylethyl)amine is a chiral amine compound with the chemical formula C10H15N. It is an important intermediate in organic synthesis and is often used in the resolution of racemates. The compound is characterized by its chiral center, which gives it optical activity, making it useful in various applications, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine typically involves the reaction of ®-(+)-1-phenylethylamine with ethyl halides under basic conditions. One common method is to dissolve ®-(+)-1-phenylethylamine in a suitable solvent like toluene, add a base such as sodium hydroxide, and then introduce the ethyl halide. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine .
Industrial Production Methods
In industrial settings, the production of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of immobilized enzymes in a continuous flow reactor can provide high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Ethyl-N-(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions, often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imine or amide derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
®-(+)-N-Ethyl-N-(1-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Acts as an intermediate in the production of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, the chiral center of the compound facilitates the formation of enantiomerically pure products by providing a stereochemical environment that favors one enantiomer over the other. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-Phenylethylamine
- (S)-(-)-1-Phenylethylamine
- N,N-Diethyl-1-phenylethylamine
Uniqueness
®-(+)-N-Ethyl-N-(1-phenylethyl)amine is unique due to its specific chiral center and the presence of both ethyl and phenylethyl groups. This combination provides distinct stereochemical properties that make it valuable in asymmetric synthesis and chiral resolution processes. Compared to similar compounds, it offers higher enantiomeric purity and selectivity in various reactions .
Properties
CAS No. |
70811-66-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m1/s1 |
InChI Key |
GJKPTDGTWOVONJ-SECBINFHSA-N |
Isomeric SMILES |
CCN[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


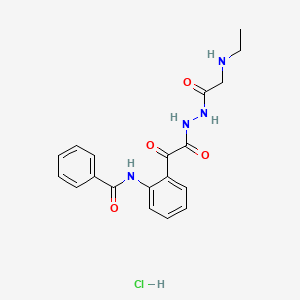
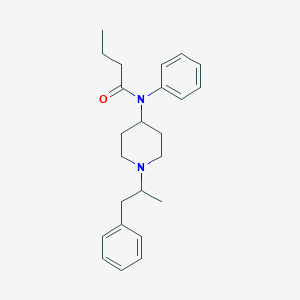

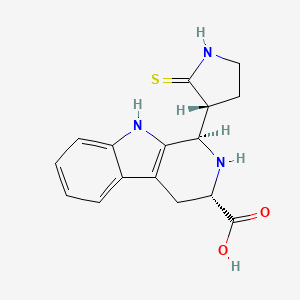
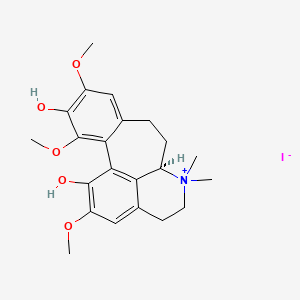



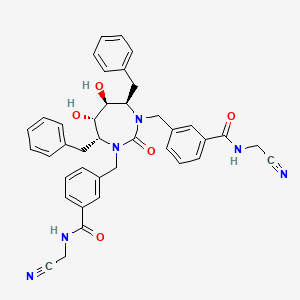
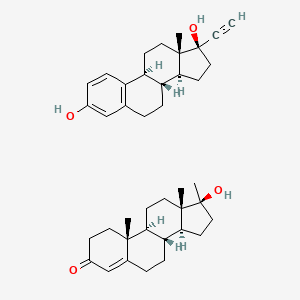

![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
